Derwentioside B

Iridoid Glycoside Anti‑inflammatory Structure‑Activity Relationship

Derwentioside B is a C-6 4-hydroxybenzoyl-acylated aucubin iridoid O-glycoside (CAS 1016987-87-3; exact mass 466.14751 Da). Unlike aucubin, which requires β-glucosidase hydrolysis to become active, its stable ester enables direct, non-prodrug target engagement in NF-κB, MAPK, and COX-2 assays. With acylated iridoid NF-κB IC₅₀ values spanning 1.02–43.7 µM, this scaffold is essential for acyl-dependent SAR. Use as an HPLC reference standard and to discriminate direct activity from pro-drug effects. ≥98% HPLC purity available.

Molecular Formula C22H26O11
Molecular Weight 466.4 g/mol
Cat. No. B569431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerwentioside B
Molecular FormulaC22H26O11
Molecular Weight466.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
InChIKeyJZWZFNOVWZEQMF-QNAXTHAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Derwentioside B (6‑O‑p‑Hydroxybenzoylaucubin): Procurement‑Grade Identity and Iridoid Glycoside Classification


Derwentioside B, chemically defined as 6‑O‑p‑hydroxybenzoylaucubin, is an acylated iridoid O‑glycoside that combines the aucubin aglycone core with a β‑D‑glucopyranosyl moiety and a 4‑hydroxybenzoyl ester at the C‑6 position [REFS‑1]. Its molecular formula is C₂₂H₂₆O₁₁ (exact mass 466.14751 Da) and CAS registry number 1016987‑87‑3 [REFS‑2]. It is a naturally occurring secondary metabolite originally isolated from Crescentia (Bignoniaceae) [REFS‑3] and later identified in Veronica sect. Hebe and sect. Labiatoides [REFS‑4].

Why Derwentioside B Cannot Be Replaced by Aucubin or Other Iridoid Glycosides: Structural and Pharmacologic Rationale


Aucubin, the parent unesterified iridoid glycoside, exhibits no direct anti‑inflammatory activity in RAW 264.7 macrophages unless first hydrolyzed by β‑glucosidase to release the aglycone [REFS‑1]; Derwentioside B bears a stable 4‑hydroxybenzoyl ester at C‑6 that is not susceptible to simple glucosidase cleavage. This acylation is not a minor modification—comparative studies across Scrophularia‑derived iridoid glycosides demonstrate that the identity and position of ester substituents on the iridoid core dramatically shift NF‑κB inhibitory potency, with IC₅₀ values spanning from 1.02 µM to 43.7 µM depending solely on acyl group variation [REFS‑2]. Therefore, substituting Derwentioside B with aucubin, catalpol, or any other iridoid congener assumes identical acyl‑dependent target engagement, an assumption that is unsupported by available structure‑activity data.

Derwentioside B: Quantitative Differentiation Evidence Guide


Structural Differentiation from Unsubstituted Aucubin: Esterification Prevents Pro‑Drug Dependency

Derwentioside B is a C‑6 acylated aucubin derivative containing a 4‑hydroxybenzoyl ester group. In contrast, aucubin is the unesterified parent iridoid glycoside. Aucubin shows no direct anti‑inflammatory activity (IC₅₀ > 100 µM in RAW 264.7 TNF‑α assay) and requires enzymatic hydrolysis to its aglycone (H‑AU) to achieve an IC₅₀ of 9.2 µM for TNF‑α suppression and 55 % inhibition of NF‑κB nuclear translocation [REFS‑1]. Derwentioside B's 4‑hydroxybenzoyl ester is not a substrate for β‑glucosidase, conferring a distinct, non‑pro‑drug mode of action.

Iridoid Glycoside Anti‑inflammatory Structure‑Activity Relationship

Acyl Group Potency Modulation: Context from Scrophularia Iridoid NF‑κB Inhibition Data

The specific 4‑hydroxybenzoyl ester of Derwentioside B is a critical pharmacophore determinant. In a systematic study of 24 iridoid glycosides from Scrophularia dentata, the presence and type of acyl group on the iridoid core directly dictated NF‑κB inhibitory potency. Compound 11 (bearing an acyl group) exhibited an IC₅₀ of 1.02 µM against NF‑κB activation, while compound 7 (differing in acyl substitution) was 43‑fold less potent at 43.7 µM [REFS‑1]. This demonstrates that small acyl variations produce order‑of‑magnitude potency shifts within the same iridoid class.

NF‑κB Inhibition Iridoid Glycoside Anti‑inflammatory

Physicochemical Differentiation: Solubility and Molecular Weight Profile

Derwentioside B has a molecular weight of 466.44 Da, placing it at the higher end among common iridoid glycosides due to its 4‑hydroxybenzoyl ester substituent. By comparison, aucubin has a molecular weight of 346.33 Da, catalpol is 362.33 Da, and harpagoside is 494.49 Da [REFS‑1][REFS‑2]. This increased molecular weight and the presence of the lipophilic 4‑hydroxybenzoyl group are expected to alter both aqueous solubility and membrane permeability relative to smaller, more polar iridoids, influencing assay design and formulation.

Physicochemical Properties Iridoid Glycoside Solubility

Absence of Published Quantitative Bioactivity Data: A Procurement Consideration

As of April 2026, no peer‑reviewed studies reporting quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, or in vivo efficacy) for Derwentioside B have been identified. The NP‑MRD database confirms that very few articles have been published on 6‑O‑p‑hydroxybenzoylaucubin [REFS‑1]. Major vendor datasheets uniformly state 'Derwentioside B (compound 8) is an active compound' without providing specific assay results [REFS‑2]. This is in stark contrast to extensively characterized iridoids such as aucubin and geniposide, for which hundreds of quantitative studies are available.

Natural Product Research Reagent Data Availability

Derwentioside B: High‑Priority Research and Industrial Application Scenarios


Structure‑Activity Relationship (SAR) Studies of Acylated Iridoid Glycosides

Derwentioside B is a compelling candidate for systematic SAR investigations aimed at understanding how C‑6 4‑hydroxybenzoyl esterification alters the biological profile of the aucubin core. Its stable, non‑pro‑drug nature (unlike aucubin, which requires enzymatic hydrolysis [REFS‑1]) makes it an ideal compound for in vitro assays where glucosidase activity may be absent or variable. Researchers can directly compare Derwentioside B with aucubin, catalpol, and other acylated iridoids (e.g., compounds with IC₅₀ values ranging from 1.02 µM to 43.7 µM for NF‑κB inhibition [REFS‑2]) to establish quantitative structure‑activity relationships.

Phytochemical Reference Standard and Chemotaxonomic Marker

Derwentioside B is a defined natural product isolated from Crescentia (Bignoniaceae) [REFS‑1] and Veronica sect. Hebe and Labiatoides [REFS‑2]. It serves as a valuable analytical reference standard for HPLC‑based authentication, quantification, and quality control of botanical extracts containing iridoid glycosides. Its unique retention time and mass spectral signature (exact mass 466.14751 Da) allow for unambiguous identification in complex plant matrices, supporting both research and industrial quality assurance workflows.

Negative Control or Comparator for Pro‑Drug Iridoid Activation Studies

Because aucubin is inactive as an intact glycoside and requires β‑glucosidase‑mediated hydrolysis to release the active aglycone (H‑AU, IC₅₀ = 9.2 µM for TNF‑α suppression [REFS‑1]), Derwentioside B's stable 4‑hydroxybenzoyl ester makes it an excellent comparator or negative control in studies designed to elucidate the role of enzymatic activation in iridoid glycoside pharmacology. Its use can help discriminate between direct compound activity and pro‑drug‑derived effects.

Natural Product Library Screening in Inflammation‑Related Pathways

For laboratories screening natural product libraries against inflammatory targets (e.g., NF‑κB, MAPK, COX‑2), Derwentioside B represents a structurally distinct entry within the iridoid glycoside class. Given the precedent that acylated iridoids can exhibit potent NF‑κB inhibition (e.g., compound 11 IC₅₀ = 1.02 µM [REFS‑1]), Derwentioside B offers a specific chemical scaffold to probe for novel bioactivity or synergistic effects when combined with other anti‑inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Derwentioside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.